molecular formula C18H17Cl3N2O3 B11992777 Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate

Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate

Cat. No.: B11992777
M. Wt: 415.7 g/mol
InChI Key: QRKKPXPNKCNZKP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a phenylacetylamino group, and a benzoic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylacetylamino Intermediate: This step involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with an amine to produce the phenylacetylamino intermediate.

    Introduction of the Trichloromethyl Group: The phenylacetylamino intermediate is then reacted with trichloromethyl chloroformate under basic conditions to introduce the trichloromethyl group.

    Coupling with Benzoic Acid Methyl Ester: Finally, the trichloromethylated intermediate is coupled with methyl 2-amino benzoate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid ethyl ester
  • 2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid propyl ester

Uniqueness

The uniqueness of 2-(2,2,2-Trichloro-1-phenylacetylamino-ethylamino)-benzoic acid methyl ester lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17Cl3N2O3

Molecular Weight

415.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]amino]benzoate

InChI

InChI=1S/C18H17Cl3N2O3/c1-26-16(25)13-9-5-6-10-14(13)22-17(18(19,20)21)23-15(24)11-12-7-3-2-4-8-12/h2-10,17,22H,11H2,1H3,(H,23,24)

InChI Key

QRKKPXPNKCNZKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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